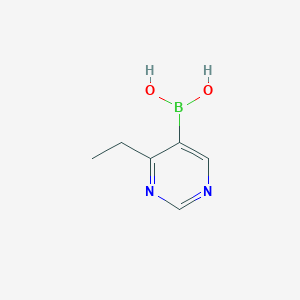

(4-Ethylpyrimidin-5-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Ethylpyrimidin-5-yl)boronic acid is an organoboron compound with the molecular formula C6H9BN2O2. It is a derivative of pyrimidine, where the boronic acid group is attached to the 5th position of the pyrimidine ring, and an ethyl group is attached to the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylpyrimidin-5-yl)boronic acid can be achieved through several methods. One common approach involves the Miyaura borylation reaction, where an aryl halide is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions and provides high yields of the desired boronic acid .

Another method involves the direct electrophilic borylation of aryl Grignard reagents prepared from aryl bromides by direct insertion of magnesium in the presence of lithium chloride or by magnesium/bromine exchange with isopropylmagnesium chloride-lithium chloride. This method also provides high yields at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for the synthesis of various compounds with high throughput and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Ethylpyrimidin-5-yl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The boronic acid group can be substituted with other functional groups through various reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products Formed

Biaryls: Formed through Suzuki-Miyaura coupling.

Alcohols and Ketones: Formed through oxidation reactions.

Scientific Research Applications

(4-Ethylpyrimidin-5-yl)boronic acid has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry:

Material Science: Used in the synthesis of advanced materials with specific properties.

Biological Research:

Mechanism of Action

The mechanism of action of (4-Ethylpyrimidin-5-yl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group can also interact with diols and other functional groups, making it useful in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Phenylboronic Acid: Another boronic acid derivative with similar reactivity but different applications.

(4-Methylpyrimidin-5-yl)boronic Acid: Similar structure with a methyl group instead of an ethyl group.

(4-Isopropylpyrimidin-5-yl)boronic Acid: Similar structure with an isopropyl group instead of an ethyl group.

Uniqueness

(4-Ethylpyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of the ethyl group at the 4th position of the pyrimidine ring can affect the compound’s steric and electronic properties, making it suitable for specific reactions and applications .

Biological Activity

(4-Ethylpyrimidin-5-yl)boronic acid is an organoboron compound that has garnered interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications, drawing from diverse scientific literature.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with an ethyl group at the 4-position and a boronic acid functional group at the 5-position. This specific substitution pattern influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to participate in Suzuki-Miyaura coupling reactions , forming stable carbon-carbon bonds. The boronic acid group can form reversible complexes with diols, which is crucial for its role in drug discovery, particularly for inhibitors targeting various enzymes.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for various enzymes, particularly those involved in metabolic pathways. For instance, it has been studied for its potential to inhibit Dipeptidyl Peptidase IV (DPPIV) , an enzyme implicated in glucose metabolism and diabetes management. The compound's inhibitory activity is influenced by its stereochemistry and the nature of substituents on the pyrimidine ring .

Anticancer Potential

The compound has shown promise as a VEGFR3 inhibitor , which is significant in cancer therapy due to VEGFR3's role in tumor angiogenesis. Compounds that inhibit this receptor can potentially reduce tumor growth and metastasis . Studies have demonstrated that this compound derivatives exhibit varying degrees of inhibitory activity against VEGFR3, suggesting a pathway for developing new anticancer agents.

Case Studies and Research Findings

- DPPIV Inhibition : A series of boronic acids were synthesized and tested for DPPIV inhibition. The presence of the ethyl group was found to enhance binding affinity compared to other substituents, indicating a structure-activity relationship that can be exploited for drug design .

- VEGFR3 Inhibition : In vitro studies demonstrated that modifications to the pyrimidine scaffold could significantly impact the inhibitory potency against VEGFR3. Compounds similar to this compound showed promising results in reducing endothelial cell proliferation, highlighting their therapeutic potential in oncology .

Comparative Analysis

| Compound | Target Enzyme | Inhibition Potency | Notes |

|---|---|---|---|

| This compound | Dipeptidyl Peptidase IV | Moderate | Enhanced by ethyl substitution |

| Related Boronic Acid Derivative | VEGFR3 | High | Effective in reducing tumor cell growth |

| Other Boronic Acids | Various | Variable | Potency influenced by structural features |

Applications in Drug Discovery

The unique properties of this compound make it valuable in:

- Medicinal Chemistry : As a building block for synthesizing novel therapeutics targeting metabolic disorders and cancers.

- Biological Probes : Its ability to interact with biological molecules allows it to be used as a probe in biochemical assays.

- Material Science : Its reactivity can also find applications in developing advanced materials through cross-coupling reactions.

Properties

Molecular Formula |

C6H9BN2O2 |

|---|---|

Molecular Weight |

151.96 g/mol |

IUPAC Name |

(4-ethylpyrimidin-5-yl)boronic acid |

InChI |

InChI=1S/C6H9BN2O2/c1-2-6-5(7(10)11)3-8-4-9-6/h3-4,10-11H,2H2,1H3 |

InChI Key |

ZXUQJGARAXFYOB-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN=CN=C1CC)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.